
1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- is a complex organic compound that belongs to the class of indenones This compound features a unique structure with a dihydroxyphenyl group attached to an indenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dihydroxybenzaldehyde with cyclohexanone under acidic conditions, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as methanesulfonic acid and solvents like methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group in the indenone core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- involves its interaction with specific molecular targets. The dihydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The indenone core can interact with cellular pathways, modulating various biological processes. These interactions make it a promising candidate for drug development and other therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Shares the dihydroxyphenyl group but lacks the indenone core.
Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene isomer with different substitution patterns.
Hydroquinone (1,4-dihydroxybenzene): Similar to catechol and resorcinol but with hydroxyl groups in the para position.
Uniqueness
1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- is unique due to its combination of an indenone core and a dihydroxyphenyl group. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from simpler dihydroxybenzenes .
Properties
CAS No. |
756900-95-5 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
3-(2,3-dihydroxyphenyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C15H12O3/c16-13-7-3-6-11(15(13)18)12-8-14(17)10-5-2-1-4-9(10)12/h1-7,12,16,18H,8H2 |
InChI Key |
FWXYOVKOUZLVKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C3=C(C(=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)


![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
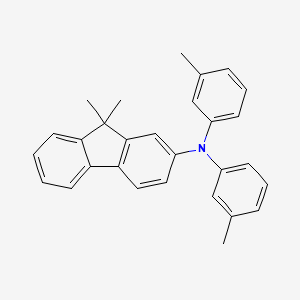
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)
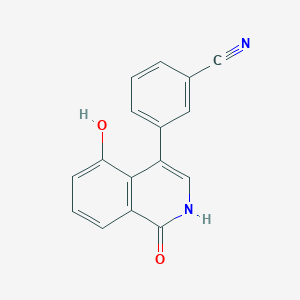
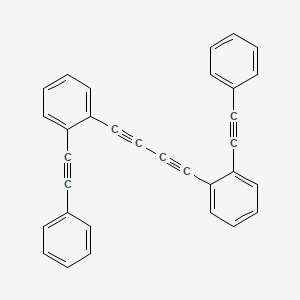
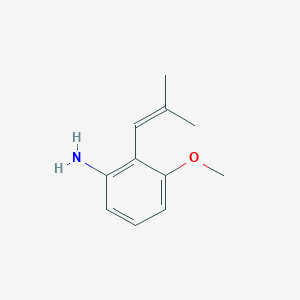
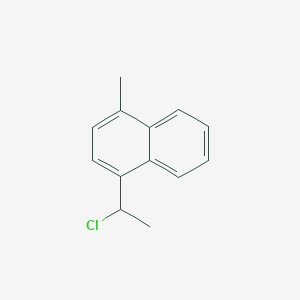
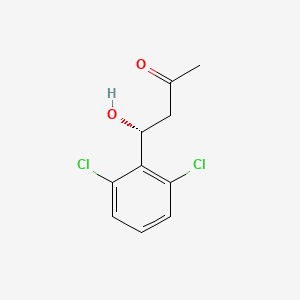
![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)
![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
